3-(3,4-Difluorophenyl)-2-methyl-1-propene
Description
3-(3,4-Difluorophenyl)-2-methyl-1-propene is an organofluorine compound characterized by a propene backbone substituted with a methyl group at position 2 and a 3,4-difluorophenyl ring at position 3. The 3,4-difluorophenyl moiety introduces electron-withdrawing effects due to fluorine’s electronegativity, which can influence reactivity, stability, and intermolecular interactions. This compound is likely utilized as an intermediate in pharmaceutical or agrochemical synthesis, given the prevalence of fluorinated aromatic systems in bioactive molecules . Its structural simplicity contrasts with more complex derivatives, such as MCHR1 antagonists (e.g., FE@SNAP), which incorporate additional functional groups like piperidinyl and pyrimidinecarboxylate moieties .
Properties
IUPAC Name |
1,2-difluoro-4-(2-methylprop-2-enyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2/c1-7(2)5-8-3-4-9(11)10(12)6-8/h3-4,6H,1,5H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKNFLFZTQGOMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC(=C(C=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Difluorophenyl)-2-methyl-1-propene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,4-difluorobenzaldehyde and 2-methylpropene.
Grignard Reaction: The 3,4-difluorobenzaldehyde is reacted with a Grignard reagent, such as methylmagnesium bromide, to form the corresponding alcohol.
Dehydration: The alcohol is then dehydrated using a strong acid, such as sulfuric acid, to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Difluorophenyl)-2-methyl-1-propene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the compound into saturated hydrocarbons.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Epoxides or ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with fluorinated phenyl groups often exhibit enhanced biological activity. 3-(3,4-Difluorophenyl)-2-methyl-1-propene has been studied for its potential as an anticancer agent. The presence of fluorine atoms can influence the compound's interaction with biological targets, enhancing its efficacy against certain cancer types.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that fluorinated derivatives of phenylpropene compounds showed significant cytotoxicity against various cancer cell lines. The specific mechanism of action is believed to involve the disruption of cellular signaling pathways essential for cancer cell proliferation .
Antiviral Properties
The compound's structure suggests potential antiviral applications. Fluorinated compounds are known to interfere with viral replication mechanisms, making them candidates for antiviral drug development.
- Case Study : In a patent filed for a series of compounds including this compound, researchers reported promising results against HIV and other viral pathogens. The study highlighted the compound's ability to inhibit viral entry into host cells .
Materials Science
Organic Electronics
Fluorinated compounds are widely used in the development of organic electronic materials due to their unique electronic properties. This compound can serve as a building block for organic semiconductors and light-emitting diodes (OLEDs).
- Application Example : Research has shown that incorporating fluorinated phenyl groups into polymer matrices can enhance charge mobility and stability in organic photovoltaic devices . The compound's rigidity and electron-withdrawing nature contribute to improved performance metrics.
Organic Synthesis
Synthetic Intermediates
In organic synthesis, this compound can be utilized as an intermediate in the synthesis of more complex molecules. Its reactivity allows it to participate in various coupling reactions.
- Synthesis Pathway : The compound can be synthesized through a series of reactions starting from commercially available precursors. One notable method involves the use of palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds efficiently .
| Reaction Type | Description |
|---|---|
| Palladium-Catalyzed Coupling | Used to create complex fluorinated compounds |
| Electrophilic Substitution | Can introduce additional functional groups onto the aromatic ring |
Mechanism of Action
The mechanism of action of 3-(3,4-Difluorophenyl)-2-methyl-1-propene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or activating their functions.
Pathways Involved: The specific pathways depend on the biological context and the nature of the interactions, which may include binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 3,4- vs. 3,5-Difluorophenyl Derivatives
The positional isomer 3-(3,5-Difluorophenyl)-2-methyl-1-propene shares the same molecular formula (C₁₀H₉F₂) and molar mass (170.17 g/mol) as the target compound but differs in fluorine substitution on the phenyl ring. Such differences may influence solubility, dipole moments, and reactivity in cross-coupling reactions .
Halogen-Substituted Analogues
- 3-(4-Chloro-2-methylphenyl)-2-methyl-1-propene : Replacing fluorine with chlorine at position 4 introduces a bulkier, less electronegative substituent. Chlorine’s polarizability may increase lipophilicity, affecting membrane permeability in biological applications. The additional methyl group at position 2 on the phenyl ring further alters steric hindrance .
- The fluorine at position 2 and methyl at position 4 create distinct electronic and steric profiles .
Heterocyclic Analogues
- 3-(5-Bromo-2-thienyl)-2-methyl-1-propene : Substituting the phenyl ring with a thiophene heterocycle modifies conjugation and electron density. Bromine at position 5 enhances reactivity in Suzuki-Miyaura couplings, while sulfur’s lone pairs may facilitate coordination with metal catalysts .
Oxygenated Derivatives
- 3-[3,4-(Methylenedioxy)phenyl]-2-methyl-1-propene : The methylenedioxy group (C₁₁H₁₂O₂, molar mass 176.21 g/mol) replaces fluorine atoms with an electron-donating oxygen-containing ring. This significantly alters electronic properties, increasing solubility in polar solvents and reducing electrophilic aromatic substitution reactivity compared to fluorinated analogues .
Comparative Data Table
| Compound Name | Substituents | Molecular Formula | Molar Mass (g/mol) | Key Properties |
|---|---|---|---|---|
| 3-(3,4-Difluorophenyl)-2-methyl-1-propene | 3,4-F₂, 2-CH₃ on propene | C₁₀H₉F₂ | 170.17 | High lipophilicity; electron-withdrawing effects enhance stability |
| 3-(3,5-Difluorophenyl)-2-methyl-1-propene | 3,5-F₂, 2-CH₃ on propene | C₁₀H₉F₂ | 170.17 | Symmetrical substitution; potentially higher thermal stability |
| 3-(4-Chloro-2-methylphenyl)-2-methyl-1-propene | 4-Cl, 2-CH₃ (phenyl), 2-CH₃ (propene) | C₁₁H₁₁Cl | 178.66 | Increased steric hindrance; higher lipophilicity vs. fluorine analogues |
| 3-[3,4-(Methylenedioxy)phenyl]-2-methyl-1-propene | 3,4-OCH₂O, 2-CH₃ on propene | C₁₁H₁₂O₂ | 176.21 | Enhanced solubility in polar solvents; electron-donating effects dominate |
Biological Activity
3-(3,4-Difluorophenyl)-2-methyl-1-propene is a compound of growing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound this compound features a difluorophenyl group, which enhances its lipophilicity and stability compared to other similar compounds. The presence of fluorine atoms can significantly influence the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The following pathways are involved:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes, altering metabolic pathways.
- Receptor Binding : It can bind to receptors, potentially influencing signal transduction pathways.
Biological Activity Overview
Research has indicated several potential biological activities for this compound:
- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, which can protect cells from oxidative stress.
- Anticancer Potential : Some investigations have hinted at its ability to inhibit cancer cell proliferation through mechanisms that warrant further exploration.
Data Table: Summary of Biological Activities
Case Study 1: Antioxidant Properties
A study investigating the antioxidant capacity of various compounds included this compound. The results demonstrated that this compound exhibited significant antioxidant activity compared to controls, suggesting its potential as a therapeutic agent for oxidative stress-related conditions .
Case Study 2: Anticancer Activity
In vitro assays have shown that this compound can inhibit the growth of specific cancer cell lines. For instance, treatment with this compound resulted in reduced viability of HCT-116 colon cancer cells, indicating a possible mechanism involving apoptosis induction . Further studies are necessary to elucidate the precise molecular pathways involved.
Q & A
Q. What are the common synthetic routes for preparing 3-(3,4-Difluorophenyl)-2-methyl-1-propene, and how do reaction conditions influence product purity?
Methodological Answer: Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) between halogenated aromatic precursors and allylic reagents. For example, 3,4-difluorophenylboronic acid can react with 2-methyl-1-propenyl halides under palladium catalysis . Key factors include:
- Catalyst selection : Pd(PPh₃)₄ vs. PdCl₂(dppf) affects yield and byproduct formation.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency but may increase side reactions.
- Temperature : Elevated temperatures (80–100°C) accelerate reactivity but risk decomposition of the fluorinated aromatic ring.
Purification often requires column chromatography or recrystallization to isolate the alkene product (>98% purity) .
Q. How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from structurally similar analogs?
Methodological Answer:
- ¹H NMR : The vinylic protons (CH₂=CH–) appear as a multiplet (δ 5.2–5.8 ppm), while the methyl group (CH₃) resonates as a singlet (δ 1.8–2.1 ppm). Fluorine substituents deshield adjacent aromatic protons (δ 6.8–7.5 ppm) .
- ¹⁹F NMR : Distinct signals for 3-F and 4-F substituents (δ -110 to -125 ppm) confirm regiochemistry .
- IR : Alkenyl C=C stretching (1640–1680 cm⁻¹) and aromatic C-F vibrations (1200–1250 cm⁻¹) are diagnostic .
- MS : Molecular ion [M]⁺ at m/z 180 (calculated for C₁₀H₁₀F₂) with fragmentation peaks (e.g., loss of CH₃ group at m/z 165) .
Q. How should researchers address contradictions in reported reaction yields for halogenated propenes?
Methodological Answer: Discrepancies often arise from:
- Impurity profiles : Trace moisture or oxygen can deactivate catalysts, reducing yields. Use rigorous drying (e.g., molecular sieves) and inert atmospheres .
- Substrate ratios : Excess boronic acid (1.2–1.5 eq.) improves coupling efficiency but may require post-reaction quenching .
- Analytical methods : HPLC vs. GC quantification can yield variability. Validate with internal standards (e.g., deuterated analogs) .
Advanced Research Questions
Q. What computational approaches (e.g., DFT, AIM) predict the electronic effects of fluorine substituents on alkene reactivity?
Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model:
- Electrostatic potential maps : Fluorine’s electron-withdrawing effect reduces electron density at the alkene, lowering susceptibility to electrophilic attack .
- NBO analysis : Hyperconjugation between C-F σ* orbitals and the π-system stabilizes transition states in cycloaddition reactions .
AIM (Atoms in Molecules) theory identifies bond critical points (BCPs) to quantify fluorine’s inductive effects on bond orders .
Q. How can researchers design analogs of this compound for bioactivity studies while minimizing toxicity?
Methodological Answer:
- Structural modifications : Replace methyl with trifluoromethyl to enhance metabolic stability .
- In silico screening : Use molecular docking (AutoDock Vina) to predict binding affinity with target proteins (e.g., kinases).
- Toxicity assessment : Apply QSAR models (EPA DSSTox) to flag analogs with potential mutagenicity or hepatotoxicity .
Q. What polymerization strategies are suitable for derivatives of this compound, and how do substituents affect material properties?
Methodological Answer:
- Radical polymerization : Initiate with AIBN in toluene (60°C) to form fluorinated polyolefins. Fluorine enhances thermal stability (TGA: degradation >300°C) .
- Ring-opening metathesis (ROMP) : Use Grubbs catalyst to copolymerize with norbornene derivatives. The methyl group sterically hinders chain mobility, increasing glass transition temperatures (DSC: T_g ~120°C) .
Q. How do crystallographic studies resolve ambiguities in molecular conformation for fluorinated propenes?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) reveals:
Q. What methodologies validate the environmental fate of this compound in biodegradation studies?
Methodological Answer:
- OECD 301F test : Measure CO₂ evolution over 28 days to assess aerobic biodegradability. Fluorine substituents typically reduce degradation rates .
- LC-MS/MS : Identify metabolites (e.g., hydroxylated or defluorinated products) in soil/water matrices .
- Ecotoxicity assays : Use Daphnia magna or algal models to determine EC₅₀ values .
Q. Notes
- Avoid abbreviations; use IUPAC names exclusively.
- For toxicity data, cross-reference EPA DSSTox and PubChem .
- Computational workflows should include solvent effects (PCM models) and vibrational frequency analysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
